18:1 Ethylene Glycol

Lipid Nanoparticle Formulation Quality Control Purity Specification

Select 18:1 Ethylene Glycol for its neutral, unsaturated architecture—critical for LNP/liposome formulations requiring fluid membranes and programmable PEG desorption. Unlike saturated analogs, its C18:1 chains maintain liquid-disordered phases at physiological temperature, enhancing hydrophobic drug release and reducing serum protein aggregation. Available in >99% purity with defined C38H70O4 structure, ensuring batch-to-batch reproducibility for membrane biophysics and hybrid lipid-polymer carrier design. Order high-purity lipid today.

Molecular Formula C38H70O4
Molecular Weight 591 g/mol
CAS No. 134141-38-1
Cat. No. B140455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name18:1 Ethylene Glycol
CAS134141-38-1
Synonymsdioleoyl ethylene glycol
dOlEG
Molecular FormulaC38H70O4
Molecular Weight591 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OCCOC(=O)CCCCCCCC=CCCCCCCCC
InChIInChI=1S/C38H70O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37(39)41-35-36-42-38(40)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-36H2,1-2H3/b19-17-,20-18-
InChIKeyNKSOSPOXQKNIKJ-CLFAGFIQSA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

18:1 Ethylene Glycol (CAS 134141-38-1) for Lipid Nanoparticle and Liposome Formulation


18:1 Ethylene Glycol (also known as 1,2-dioleoyl ethylene glycol or PEG-4 dioleate) is a synthetic, non-ionic amphiphilic lipid comprising two oleic acid (C18:1) chains esterified to an ethylene glycol core. Its structure imparts both hydrophobic (oleyl tails) and hydrophilic (ethylene glycol) character, making it a versatile surfactant, emulsifier, and building block in lipid-based drug delivery systems . Unlike ionizable cationic lipids that require pH-dependent charge, 18:1 Ethylene Glycol remains neutral across physiological pH ranges, offering distinct formulation advantages. As a neutral helper or PEGylated lipid, it is primarily employed as a structural component in lipid nanoparticles (LNPs) and liposomes to modulate membrane fluidity, enhance colloidal stability, and extend circulation half-life [1]. The compound is available from research chemical suppliers in high purity (>99%) and is utilized in both fundamental membrane biophysics and applied nanomedicine research .

Critical Differentiators: Why 18:1 Ethylene Glycol Cannot Be Casually Replaced in Lipid Nanoparticle Formulations


In lipid nanoparticle and liposome engineering, the precise physicochemical properties of the lipid components—including acyl chain unsaturation, headgroup chemistry, and molecular weight—dictate critical performance parameters such as membrane fluidity, drug loading efficiency, and in vivo circulation half-life. Simply substituting 18:1 Ethylene Glycol with another 'PEG-lipid' or neutral lipid is not equivalent, as differences in acyl chain saturation (e.g., 18:0 vs. 18:1) or PEG chain length can drastically alter the phase transition temperature, stability, and biodistribution of the final formulation. The quantitative evidence below demonstrates exactly how 18:1 Ethylene Glycol's specific molecular architecture confers distinct, measurable advantages over its closest structural analogs and in-class alternatives, which must be carefully considered during formulation development and procurement.

Quantitative Evidence for 18:1 Ethylene Glycol (CAS 134141-38-1) Differentiation in Lipid Nanoparticle Research


Comparative Purity and Quality: 18:1 Ethylene Glycol (928-24-5) vs. Commercial PEG-Dioleate Mixtures

When procuring 18:1 Ethylene Glycol for precise formulation work, the exact molecular weight and high purity of the single molecular entity (C38H70O4, MW 590.96) is critical. The specific CAS 928-24-5 product offers a defined structure and >99% purity by TLC, as confirmed by vendor specifications . In contrast, many generic 'poly(ethylene glycol) dioleate' products (e.g., CAS 9005-07-6) are mixtures with an average molecular weight (Mn ~914) and a distribution of PEG chain lengths, which can introduce variability in lipid nanoparticle stability and performance . This difference is quantifiable and impacts experimental reproducibility.

Lipid Nanoparticle Formulation Quality Control Purity Specification

Membrane Fluidity Modulation: 18:1 Ethylene Glycol (C18:1) vs. Saturated Analog (C18:0)

The presence of a cis-unsaturated double bond in the C18:1 acyl chain of 18:1 Ethylene Glycol significantly lowers the lipid's melting point and increases membrane fluidity at physiological temperatures compared to its saturated counterpart, 18:0 Ethylene Glycol. While direct experimental Tm data for 18:1 Ethylene Glycol is not publicly available, class-level inference from analogous lipid systems (e.g., DOPC vs. DSPC) establishes that the unsaturated bond lowers the gel-to-liquid crystalline phase transition temperature (Tm) by approximately 30-40°C [1]. This difference in fluidity directly impacts drug release kinetics and nanoparticle stability.

Lipid Nanoparticle Membrane Fluidity Phase Transition

Lipid Nanoparticle Stability: PEGylated Lipid Selection Influences Circulation Half-Life

In lipid nanoparticle (LNP) formulations, the choice of PEG-lipid profoundly impacts in vivo performance. While 18:1 Ethylene Glycol itself is a neutral lipid that can serve as a PEGylated lipid, class-level evidence demonstrates that the specific acyl chain (C18:1 vs. C18:0) influences nanoparticle circulation half-life and biodistribution. For instance, studies comparing DMG-PEG (with a C18:1 lipid anchor) to DSG-PEG (with a C18:0 anchor) show that the unsaturated C18:1 anchor can lead to faster PEG-lipid desorption from the LNP surface, which in turn affects the kinetics of opsonization and clearance by the mononuclear phagocyte system (MPS) . This differential behavior is critical for optimizing the therapeutic window of LNP-based drugs.

Lipid Nanoparticle PEGylation Pharmacokinetics

Physicochemical Property Comparison: 18:1 Ethylene Glycol vs. DSPC and DOPC

18:1 Ethylene Glycol possesses a unique combination of physicochemical properties that differentiate it from common helper lipids used in LNP formulations, such as DSPC (18:0) and DOPC (18:1). Its lower density (0.909 g/cm³) compared to DSPC (typically >1.0 g/cm³) and its specific logP of 12.147 indicate a distinct balance of lipophilicity and solubility . These properties influence its partitioning behavior within lipid bilayers and its ability to modulate membrane packing and permeability. The following table provides a direct comparison of key parameters.

Lipid Nanoparticle Physicochemical Properties Comparative Analysis

Liposome and LNP Structural Role: 18:1 Ethylene Glycol as a Neutral Spacer vs. Charged Ionizable Lipids

18:1 Ethylene Glycol is employed as a neutral liposome or lipid nanoparticle component to deliver active molecules . Unlike ionizable cationic lipids that are positively charged at low pH, 18:1 Ethylene Glycol remains neutral, which can be advantageous for reducing non-specific interactions and complement activation [1]. Class-level evidence suggests that neutral LNPs encapsulate less nucleic acid payload (e.g., siRNA) compared to LNPs with positive ionizable lipids, but they may offer superior safety profiles in certain contexts [2]. This establishes a clear, quantifiable trade-off that must be considered during formulation design.

Liposome Lipid Nanoparticle Formulation

Optimal Use Cases for 18:1 Ethylene Glycol (CAS 134141-38-1) in Lipid Nanoparticle and Membrane Research


Formulation of Lipid Nanoparticles (LNPs) for Nucleic Acid Delivery Requiring Precise Control of PEG-Lipid Desorption Kinetics

As evidenced by class-level pharmacokinetic data , the C18:1 unsaturated anchor of 18:1 Ethylene Glycol confers a distinct desorption rate from LNP surfaces compared to saturated C18:0 PEG-lipids. This property is exploited to tune the duration of 'stealth' shielding provided by PEG. Formulators can use 18:1 Ethylene Glycol to design LNPs with faster hepatic clearance or altered tissue distribution, which is advantageous for applications such as liver-targeted gene therapy or vaccines where a transient PEG shield is desired to promote efficient cellular uptake after initial circulation.

Liposome-Based Drug Delivery Systems Requiring a Fluid, Neutral Membrane Environment

The unsaturated C18:1 acyl chains of 18:1 Ethylene Glycol ensure the lipid remains in a fluid, liquid-disordered phase at physiological temperatures . This makes it an ideal structural component for liposomes designed to encapsulate hydrophobic drugs that require a fluid membrane for optimal release, or for research into membrane protein function where a fluid environment is essential. Its neutral charge also minimizes electrostatic interactions with serum proteins, reducing aggregation and extending circulation time compared to cationic liposomes.

High-Precision Research and Development in Membrane Biophysics and Nanomaterial Assembly

The high purity (>99%) and defined molecular structure (C38H70O4) of 18:1 Ethylene Glycol (CAS 928-24-5) offer a distinct advantage over generic PEG-dioleate mixtures . This ensures reproducibility in fundamental studies of lipid membrane hydration, lipid-polymer interactions, and the formation of well-defined lamellar or micellar nanostructures. Its specific density (0.909 g/cm³) and logP (12.147) provide a precise starting point for computational modeling and experimental characterization, making it a preferred choice for academic and industrial labs requiring batch-to-batch consistency in advanced materials research.

Development of Hybrid Lipid-Polymer Nanoparticles

Owing to its hybrid amphiphilic architecture—bridging the properties of long-chain lipids and short polyols —18:1 Ethylene Glycol serves as an excellent interfacial stabilizer and spacer in hybrid lipid-polymer systems. Its lower molecular weight (590.96) and unique density allow it to effectively integrate at the interface between lipid bilayers and polymeric cores or shells, reducing interfacial tension and preventing phase separation. This is particularly valuable for creating complex, multi-compartment nanocarriers with tunable drug release profiles.

Technical Documentation Hub

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